Cas no 552-96-5 (2-hydroxy-5-(3-methylbut-2-en-1-yl)-6-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one)

552-96-5 structure
Nome do Produto:2-hydroxy-5-(3-methylbut-2-en-1-yl)-6-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one
2-hydroxy-5-(3-methylbut-2-en-1-yl)-6-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-hydroxy-5-(3-methylbut-2-en-1-yl)-6-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one
- 2-Hydroxy-5-(3-methyl-2-butenyl)-4-(1-methylethenyl)-2,4,6-cycloheptatrien-1-one
- 2-hydroxy-5-(3-methylbut-2-enyl)-6-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one
- DTXSID30344126
- Procerin [MI]
- 2-Hydroxy-4-isopropenyl-5-(3-methyl-2-butenyl)-2,4,6-cycloheptatrien-1-one #
- JGONUWOERJCFMF-UHFFFAOYSA-N
- 2-hydroxy-5-(3-methylbut-2-enyl)-4-(prop-1-en-2-yl)cyclohepta-2,4,6-trienone
- Q27279055
- 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-5-(3-methyl-2-butenyl)-4-(1-methylethenyl)-
- UNII-GE92PBK71X
- GE92PBK71X
- 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-5-(3-methyl-2-buten-1-yl)-4-(1-methylethenyl)-
- SCHEMBL5437835
- Procerin (tropolone)
- Procerin
- 552-96-5
- Procerin(tropolone)
-
- Inchi: InChI=1S/C15H18O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9H,3,6H2,1-2,4H3,(H,16,17)
- Chave InChI: JGONUWOERJCFMF-UHFFFAOYSA-N
- SMILES: CC(=CCC1=CC=C(C(=O)C=C1C(=C)C)O)C
Propriedades Computadas
- Massa Exacta: 230.13074
- Massa monoisotópica: 230.130679813g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 467
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.9
- Superfície polar topológica: 37.3Ų
Propriedades Experimentais
- Densidade: 1.058
- Ponto de Fusão: 71-72°
- Ponto de ebulição: 388.8°C at 760 mmHg
- Ponto de Flash: 166°C
- Índice de Refracção: 1.549
- PSA: 37.3
2-hydroxy-5-(3-methylbut-2-en-1-yl)-6-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one Literatura Relacionada
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
552-96-5 (2-hydroxy-5-(3-methylbut-2-en-1-yl)-6-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one) Produtos relacionados
- 1261886-77-4(8-Hydroxy-4-(trifluoromethyl)quinoline)
- 1262408-03-6(tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 765880-24-8(3,3-dimethyl-2,3-dihydro-1H-isoindol-5-ol)
- 2172020-50-5(2-5-(difluoromethyl)-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-ylacetamide)
- 1822659-62-0(4-Bromo-3-sulfanylbenzonitrile)
- 1261876-80-5(2-Bromo-2',3'-difluoropropiophenone)
- 2166873-32-9(4-Amino-3-methylbutane-1-sulfonyl fluoride)
- 914637-90-4(4-Chloromethyl-5-methyl-2-(pyridin-4-yl)oxazole)
- 941999-21-9(N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide)
- 899724-98-2(methyl 3-(4-ethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
